
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one is a synthetic organic compound that belongs to the class of oxadiazinones This compound is characterized by the presence of a hydroxyphenyl group, a pyrrolidinylpropyl group, and an oxadiazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the following steps:
Formation of the oxadiazinone ring: This can be achieved through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the reaction of the oxadiazinone intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Attachment of the pyrrolidinylpropyl group: This is usually done through nucleophilic substitution reactions, where the oxadiazinone intermediate reacts with a pyrrolidinylpropyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The oxadiazinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidinylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the pyrrolidinylpropyl group.
4-(3-(1-Pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group.
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one derivatives: Various derivatives with different substituents on the oxadiazinone ring.
Uniqueness
The presence of both the hydroxyphenyl and pyrrolidinylpropyl groups in 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions and applications, making it a valuable compound in research and industry.
特性
CAS番号 |
53995-45-2 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-4-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C16H21N3O3/c20-14-7-2-1-6-13(14)16-17-19(15(21)12-22-16)11-5-10-18-8-3-4-9-18/h1-2,6-7,20H,3-5,8-12H2 |
InChIキー |
IZZNABZGGIDDSD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCN2C(=O)COC(=N2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


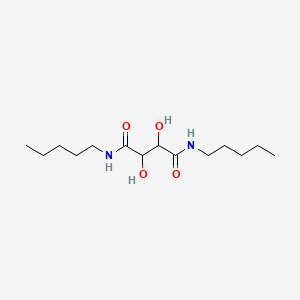
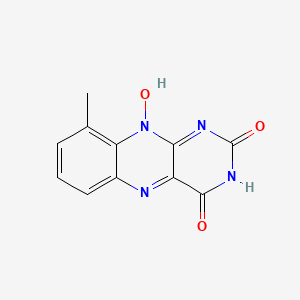
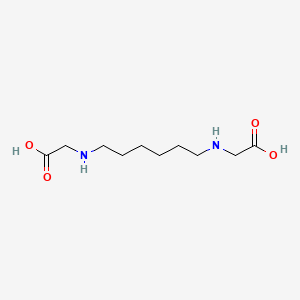
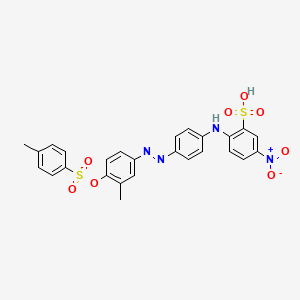
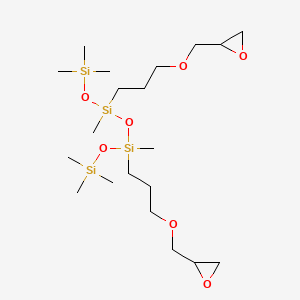
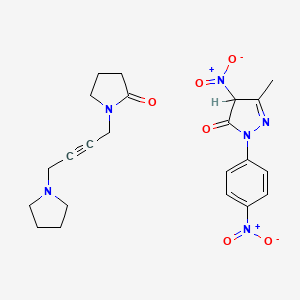
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
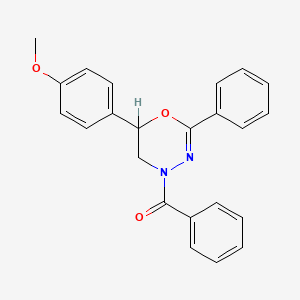
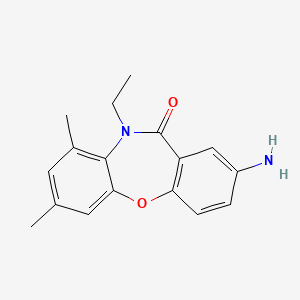
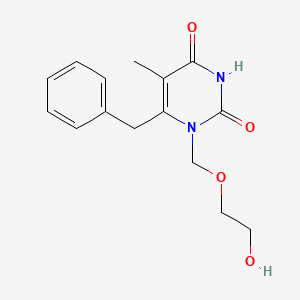
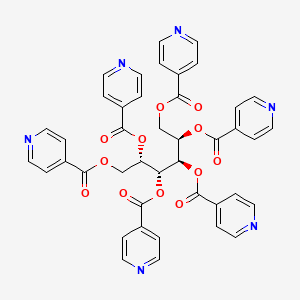
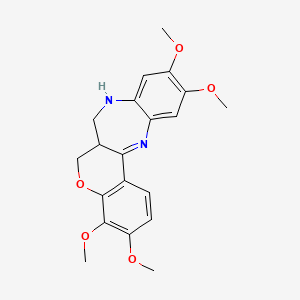
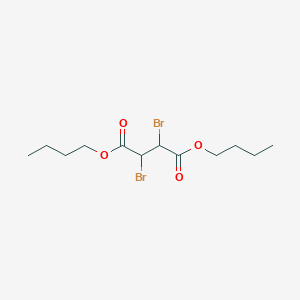
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
